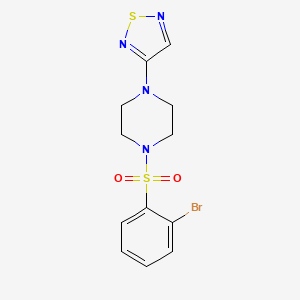
1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Scientific Research Applications
Synthesis and Characterization
The research in the field of chemistry, particularly focusing on the synthesis and biological activities of compounds containing the piperazine moiety, has been extensive. For instance, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine demonstrates the compound's relevance in producing inhibitors with potential antibacterial and antifungal properties (Xia, 2015). Similarly, studies on new pyridine derivatives, including those with piperazine and thiadiazole groups, have shown considerable antibacterial activity, emphasizing the compound's utility in developing antimicrobial agents (Patel & Agravat, 2009).
Antimicrobial and Antifungal Properties
A series of piperazine-1,3,4-thiadiazole compounds have been synthesized, displaying significant activities against various bacterial strains such as Vibrio cholera and Bacillus subtilis. This suggests the potential of 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives in antimicrobial applications (Kumar, Amperayani, & Parimi, 2021).
Pharmacological Activities
The compound's structural framework is conducive to pharmacological enhancements. For example, derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to known receptor agonists and antagonists highlight its potential in drug discovery for treating neurological disorders (Sabb et al., 2001). Moreover, compounds with the 1,3,4-thiadiazole and piperazine structure have been investigated for their antimycobacterial properties against strains like Mycobacterium H37Rv, indicating potential therapeutic applications in tuberculosis treatment (Patel & Rohit, 2021).
Structural and Molecular Analysis
Structural characterization and molecular analyses of derivatives, including crystal structure studies, Hirshfeld surface analysis, and DFT calculations, provide insights into the compounds' reactive sites, offering a basis for the design of molecules with desired pharmacological properties (Kumara et al., 2017).
Properties
IUPAC Name |
3-[4-(2-bromophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S2/c13-10-3-1-2-4-11(10)21(18,19)17-7-5-16(6-8-17)12-9-14-20-15-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSMIYMFDHUWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
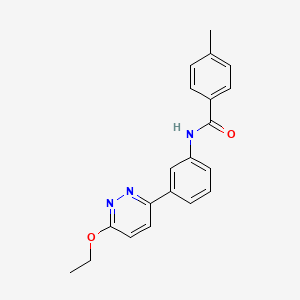
![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2936378.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2936379.png)
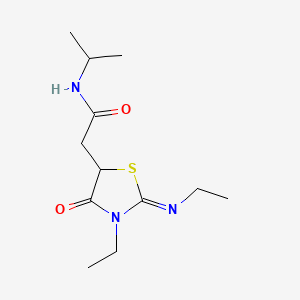
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)
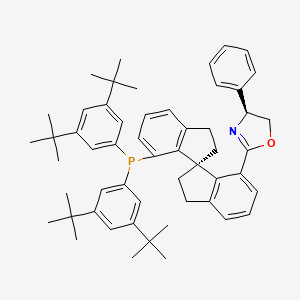
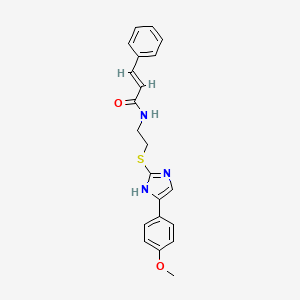


![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)
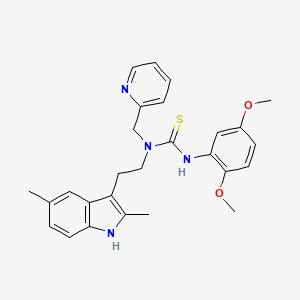

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
